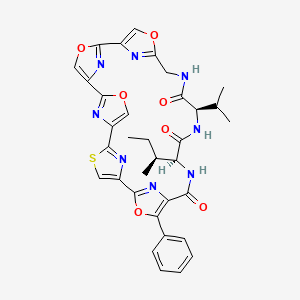
Unii-I0zxm82ED1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Unii-I0zxm82ED1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
化学反応の分析
Unii-I0zxm82ED1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
Unii-I0zxm82ED1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological assays to study its effects on different biological pathways and cellular processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
作用機序
The mechanism of action of Unii-I0zxm82ED1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic or experimental outcomes .
類似化合物との比較
Unii-I0zxm82ED1 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groupsUnfortunately, specific similar compounds were not identified in the search results .
特性
CAS番号 |
230645-58-6 |
|---|---|
分子式 |
C34H32N8O7S |
分子量 |
696.7 g/mol |
IUPAC名 |
(20S,23R)-20-[(2S)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m0/s1 |
InChIキー |
TXKVZUHICTYULO-AJHZIAPWSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CS5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















